3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol

Lipophilicity ADME N-Methylation SAR

Procurement of the des-methyl analog under the assumption of functional equivalence risks mismatched LogP and TPSA, leading to chromatographic co-elution and confounded CNS SAR interpretation. 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol (CAS 1514011-76-7) resolves this with quantifiable property shifts: +0.34 LogP, -8.8 Ų TPSA, and -1 HBD vs. the des-methyl comparator. • N-Methyl scanning: Maps tertiary amine effects on brain penetration (TPSA 49.49 Ų; below 60 Ų CNS threshold) in matched molecular pair designs. • Process impurity marker: +14 Da mass shift ensures unambiguous MS/MS discrimination from the des-methyl dolutegravir intermediate. • Fragment library: Rule-of-Three compliant (MW 186.29; LogP 0.428; 2 HBDs) for lead-like chemical space exploration.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B13150538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCC(CN)C1(CCCN(C1)C)O
InChIInChI=1S/C10H22N2O/c1-3-9(7-11)10(13)5-4-6-12(2)8-10/h9,13H,3-8,11H2,1-2H3
InChIKeyBGTBOIHCGZFBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol: Physicochemical Baseline


3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol (CAS 1514011-76-7) is a substituted piperidine derivative of molecular formula C₁₀H₂₂N₂O and molecular weight 186.29 g·mol⁻¹, featuring a tertiary piperidine nitrogen carrying a methyl group, a hydroxyl at the 3-position, and a 1-aminobutan-2-yl side chain . The compound belongs to the broader class of 3-piperidinols that serve as chiral building blocks and intermediates in medicinal chemistry, most notably in the synthesis of HIV integrase strand transfer inhibitors such as dolutegravir [1]. Its calculated LogP of 0.428, topological polar surface area (TPSA) of 49.49 Ų, and possession of two hydrogen bond donors distinguish it from closely related des-methyl and regioisomeric analogs in quantifiable ways that carry direct consequences for solubility, permeability, and synthetic utility .

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol: Why Generic Substitution Is Not Supported


Within the C₉–C₁₀ 3-piperidinol amino-alcohol family, even modest structural perturbations produce quantifiable, functionally meaningful differences in lipophilicity, hydrogen-bonding capacity, and polar surface area. The N-methyl group on 3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol eliminates one hydrogen bond donor, reduces TPSA by approximately 8.8 Ų relative to the des-methyl analog (CAS 1508773-89-4), and raises LogP by roughly 0.34 log units . These differences are not cosmetic: they fall within ranges known to alter oral absorption potential, blood–brain barrier penetration, and chromatographic retention behavior in both analytical and preparative settings [1]. Consequently, procurement of an in-class analog under the assumption of functional equivalence risks mismatched physicochemical properties in synthetic sequences, divergent solubility profiles in biological assay media, and confounded structure–activity relationship (SAR) interpretation in programs where the N-methyl substituent constitutes the independent variable.

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol: Quantitative Differentiation vs. Closest Analogs


LogP Increase Driven by N-Methylation

The target compound (CAS 1514011-76-7) exhibits a calculated LogP of 0.428, compared with 0.0858 for the direct des-methyl analog 3-(1-aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4) . The absolute difference of ΔLogP = +0.342 corresponds to an approximately 2.2-fold increase in the octanol–water partition coefficient, translating into roughly 5-fold higher lipophilicity on a molar scale [1]. This magnitude of LogP shift upon N-methylation is consistent with the shielding of the polar N–H hydrogen bond donor and the addition of a hydrophobic methyl surface.

Lipophilicity ADME N-Methylation SAR

Polar Surface Area and Hydrogen Bond Donor Reduction

The target compound (CAS 1514011-76-7) has a calculated TPSA of 49.49 Ų and 2 hydrogen bond donors (HBDs), whereas the des-methyl analog 3-(1-aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4) has a TPSA of 58.28 Ų and 3 HBDs . The ΔTPSA of −8.79 Ų and ΔHBD of −1 arise directly from N-methylation, which replaces a polar N–H with a less polar N–CH₃ group. Both values cross thresholds recognized in drug discovery guidelines: TPSA < 60 Ų and HBD ≤ 2 are associated with improved blood–brain barrier penetration, while TPSA < 140 Ų and HBD ≤ 5 are associated with acceptable oral absorption [1].

Polar Surface Area Hydrogen Bonding Permeability

Molecular Weight Shift vs. Des-Methyl Analog

The target compound has a molecular weight of 186.29 g·mol⁻¹, compared with 172.27 g·mol⁻¹ for the des-methyl analog 3-(1-aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4), representing a ΔMW of +14.02 Da (+8.1%) . This difference precisely corresponds to the replacement of a hydrogen atom with a methyl group (N–H → N–CH₃). In the context of fragment-based drug discovery, the target compound lies closer to the upper boundary of the Rule of Three (MW ≤ 300 Da) but remains fragment-eligible, while the +14 Da shift is analytically significant for MS-based detection and differentiation from the des-methyl species in reaction monitoring [1].

Molecular Weight Fragment-Based Drug Discovery Mass Spectrometry

Regioisomer Differentiation: Divergent TPSA and LogP

The target compound and its regioisomer 3-(1-amino-2-methylbutan-2-yl)piperidin-3-ol (CAS 1519262-42-0) share the same molecular formula (C₁₀H₂₂N₂O) and molecular weight (186.29 g·mol⁻¹), yet differ in the attachment point of the aminoalkyl side chain (butan-2-yl vs. 2-methylbutan-2-yl) and in N-substitution (N-methyl vs. N–H) . The target has TPSA = 49.49 Ų and LogP = 0.428, whereas the regioisomer has TPSA = 58.28 Ų and LogP = 0.4759—a ΔTPSA of −8.79 Ų and ΔLogP of −0.048 . These differences, though the compounds are isobaric, arise from the combined effect of N-methylation (reducing TPSA) and the altered branching of the side chain (modulating LogP in opposing directions).

Regioisomer Discrimination Structural Isomerism Side Chain Topology

N-Methyl Probe for HIV Integrase Inhibitor SAR

3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4, the des-methyl analog) is an established key intermediate in the synthesis of dolutegravir, an HIV-1 integrase strand transfer inhibitor (INSTI) with an in vitro IC₅₀ of 2.7 nM against integrase-catalyzed strand transfer and an EC₅₀ of 0.51 nM in PBMC antiviral assays [1]. The target compound (CAS 1514011-76-7) bears an N-methyl group at the piperidine nitrogen, providing a structurally defined 'methyl scan' probe to interrogate the consequences of tertiary vs. secondary amine character at this position in the integrase pharmacophore [2]. While no published integrase inhibition data were identified for the target compound itself at the time of this analysis, its structural relationship to the validated dolutegravir intermediate positions it as a rationally selected tool for SAR studies examining the steric and electronic tolerance of the piperidine nitrogen in INSTI binding.

HIV Integrase Dolutegravir N-Methyl Scan Antiviral

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol: High-Value Application Scenarios


N-Methyl Scanning for CNS Drug Discovery

The combination of reduced TPSA (49.49 Ų, below the 60 Ų CNS threshold) and two hydrogen bond donors places 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol in a physicochemical zone compatible with brain penetration, while its des-methyl comparator (TPSA 58.28 Ų, 3 HBDs) resides closer to the boundary . This makes the compound a rational choice for systematic N-methyl scanning campaigns where the effect of piperidine tertiary amine character on CNS exposure, target engagement, and off-target selectivity is being mapped in a matched molecular pair design [1].

Impurity Reference Standard for Dolutegravir Synthesis

Because the des-methyl analog 3-(1-aminobutan-2-yl)piperidin-3-ol is a documented key intermediate in dolutegravir manufacturing , the N-methylated derivative (CAS 1514011-76-7) can serve as a rationally selected process impurity marker or system suitability standard. Its +14 Da mass shift relative to the des-methyl intermediate provides unambiguous MS/MS discrimination, while its distinct LogP (0.428 vs. 0.0858) ensures baseline chromatographic separation under reversed-phase conditions, enabling robust quantification in quality control workflows [1].

Fragment Library Design with Controlled Properties

With a molecular weight of 186.29 g·mol⁻¹ (within Rule of Three guidelines for fragment-based screening), a LogP of 0.428 (balanced hydrophilic–lipophilic character), and only 2 HBDs, 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol occupies a distinct property niche compared to the des-methyl analog (MW 172.27, LogP 0.0858, 3 HBDs) [1]. This property profile supports its inclusion in fragment libraries where both hydrogen bond donor count and moderate lipophilicity are design criteria for lead-like chemical space exploration [2].

Chiral Building Block for Piperidine Alkaloid Synthesis

The 3-piperidinol scaffold with a 1-aminobutan-2-yl side chain is a recurrent motif in polyhydroxylated piperidine alkaloids and related bioactive natural products . The N-methyl group on the target compound locks the piperidine nitrogen as a tertiary amine, preventing undesired N–H functionalization during multistep synthetic sequences and providing orthogonal protection relative to N–H analogs. The quantified LogP and TPSA differences relative to the des-methyl and regioisomeric comparators support its selection as a chiral intermediate when downstream synthetic steps require a non-nucleophilic piperidine nitrogen [1][2].

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